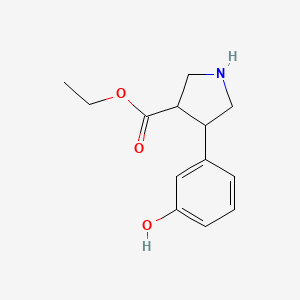

Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13(16)12-8-14-7-11(12)9-4-3-5-10(15)6-9/h3-6,11-12,14-15H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAUMTTXQAOWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate and its analogs:

Key Observations :

- Aromatic Substituents : The target compound’s 3-hydroxyphenyl group contrasts with methoxy (electron-donating) or methylenedioxy (electron-withdrawing) substituents in analogs. The hydroxyl group enhances polarity but may reduce stability due to susceptibility to oxidation or metabolism .

- Stereochemistry : Analogs like those in and exhibit defined stereochemistry (2R,3R,4S), which is critical for biological activity in related pharmaceuticals (e.g., ABT-627, an endothelin receptor antagonist) .

- Protective Groups: The Boc-protected aminocyclopropyl group in improves stability during synthesis, whereas the hydroxyl group in the target compound may require protective strategies to prevent undesired reactions .

Stability and Reactivity

Pharmacological Implications

Though direct pharmacological data for the target compound is absent, insights can be inferred from analogs:

- ABT-627 Precursor : The analog in is an intermediate in synthesizing ABT-627, a potent endothelin receptor antagonist. This suggests that pyrrolidine-3-carboxylates with aromatic substituents may target G-protein-coupled receptors (GPCRs) .

- Substituent Impact : Methoxy and methylenedioxy groups in enhance lipophilicity and membrane permeability compared to the hydroxyl group, which may improve bioavailability but reduce target engagement specificity.

Biological Activity

Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrrolidine derivatives. The presence of the hydroxyl group on the phenyl ring is crucial for its biological activity, influencing both its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including those structurally related to this compound. Notably, compounds with similar structures have demonstrated effectiveness against various Gram-positive bacteria, including:

- Staphylococcus aureus

- Enterococcus faecalis

- Clostridioides difficile

These compounds exhibited structure-dependent activity, suggesting that modifications in the chemical structure can enhance their efficacy against resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 μg/mL |

| Compound B | Enterococcus faecalis | 6.25 μg/mL |

| Compound C | Clostridioides difficile | 25 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, studies utilizing the A549 human lung adenocarcinoma cell line indicated that related pyrrolidine derivatives could significantly reduce cell viability.

In a comparative study, several derivatives were tested for their cytotoxic effects:

- Compound with 3,5-dichloro substitution : Reduced A549 cell viability by approximately 21.2% .

- Ester derivative : Showed a reduction in viability to 71.3% , indicating moderate activity.

The results suggest that structural modifications, such as halogen substitutions on the phenyl ring, can enhance anticancer properties .

Table 2: Cytotoxic Effects on A549 Cells

| Compound Name | Viability (%) | Significance (p-value) |

|---|---|---|

| Control (Cisplatin) | 63.4 | <0.05 |

| Ethyl derivative | 71.3 | Not significant |

| 3,5-Dichloro derivative | 21.2 | <0.001 |

The mechanism underlying the biological activities of this compound is likely multifaceted, involving:

- Inhibition of key metabolic pathways in bacteria.

- Induction of apoptosis in cancer cells through DNA damage and disruption of cell cycle progression.

Further research is necessary to elucidate the specific molecular targets and pathways involved.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation assessed the efficacy of ethyl derivatives against multidrug-resistant bacterial strains using broth microdilution methods. Results indicated promising activity against key pathogens, supporting further development as potential therapeutic agents .

- Cytotoxicity Assessment : In vitro assays conducted on A549 cells revealed that specific structural modifications significantly enhanced anticancer effects, positioning these compounds as candidates for further pharmacological exploration .

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate plays a significant role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its chiral nature is advantageous for asymmetric synthesis, allowing the production of enantiomerically pure compounds essential for drug efficacy and reduced side effects.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound can enhance the specificity and efficacy of drugs aimed at treating conditions such as Alzheimer's disease and Parkinson's disease. For instance, studies have shown that compounds with similar structural motifs exhibit neuroprotective effects in vitro, suggesting potential applications in neuropharmacology .

Biochemical Research

In biochemical research, this compound is utilized to investigate enzyme activities and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding complex biochemical processes.

Application in Enzyme Studies

The compound has been employed to study the inhibition of specific enzymes related to metabolic disorders. For example, its derivatives have shown promise as inhibitors of certain kinases involved in cancer cell proliferation, highlighting its potential as a lead compound in anticancer drug discovery .

Agricultural Chemistry

The compound is also explored for its applications in agricultural chemistry, particularly in the development of environmentally friendly agrochemicals. Its structural properties may contribute to more effective pest control solutions.

Case Study: Agrochemical Development

Research has demonstrated that derivatives of this compound exhibit insecticidal properties against common agricultural pests. These findings suggest that such compounds could be developed into safer alternatives to traditional pesticides, promoting sustainable agricultural practices .

Material Science

In material science, this compound can be used in the formulation of polymers and other materials. Its unique chemical properties may enhance the stability and performance of various materials.

Application in Polymer Formulation

Studies have indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Data Summary Table

Preparation Methods

Rearrangement Reaction of 3-Substituted Coumarins with Nitromethane

One of the efficient synthetic routes to pyrrolidine derivatives, including compounds structurally related to ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate, involves the rearrangement reaction of 3-substituted coumarins with nitromethane under basic conditions.

Method Overview : The reaction is conducted by mixing 3-substituted coumarins (2 mmol) with nitromethane (2 mL) and a base such as triethylamine (2 mmol) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified with hydrochloric acid and subjected to fractional extraction using dichloromethane and ethyl acetate. The pyrrolidine derivatives are isolated predominantly in the ethyl acetate fraction and purified by column chromatography or recrystallization.

Reaction Specifics : The nature of the substituent at the 3-position of coumarin significantly affects the reaction yield and time. Electron-withdrawing groups tend to facilitate the rearrangement, yielding pyrrolidine derivatives in moderate to good yields (up to 62%), whereas electron-donating groups or nitrile substituents lead to lower yields and longer reaction times.

Mechanistic Insight : The reaction proceeds via a Michael addition of nitromethane to the coumarin, followed by rearrangement involving tautomeric intermediates and nucleophilic attack by nitrogen to form the pyrrolidine ring. The process is stereospecific, yielding products with defined stereochemistry at the 3 and 4 positions of the pyrrolidine ring.

| Coumarin Substituent | Product Yield (%) | Reaction Time (hours) | Notes |

|---|---|---|---|

| 3-Pivaloyl | 62 | 18 | Good yield, moderate time |

| 3-Benzoyl | 52 | 115 | Moderate yield, long reaction |

| 3-Isobutyryl | 49 | 120 | By-product formation observed |

| 3-Carboxylic acid ester | 45 (substrate recovered) | >68 | Low yield, incomplete reaction |

| 3-Carboxylic acid nitrile | 17-34 (variable) | 68-190 | Low yield, complex mixture |

Table 1: Yields and reaction times for pyrrolidine derivatives from various 3-substituted coumarins

Multi-Component Reaction and Reduction for Pyrrolidine Derivative Synthesis

Another approach involves a multi-component reaction combining sodium diethyl oxalacetate, an aromatic aldehyde (e.g., furfural), and ethylamine, followed by reduction steps to yield substituted pyrrolidine carboxylates.

Synthesis Procedure : The compound is synthesized by reacting 2-furyl-pyrrolecarboxylate with acetic acid and sodium borohydride in dichloromethane at low temperature (0°C) followed by stirring at room temperature for several hours. The crude product is purified by extraction and column chromatography with mixed eluents (ethyl acetate:hexane 1:1).

Yield and Purity : This method yields the desired pyrrolidine carboxylate in moderate yield (~43%) with good purity as confirmed by melting point and spectroscopic data.

Structural Characteristics : The product contains a five-membered pyrrolidine ring with substituents at positions 2, 3, and 4, including hydroxyl and ester groups. The stereochemistry is well-defined, and hydrogen bonding plays a role in the crystal packing of the compound.

Enzyme-Catalyzed Enantioselective Hydrolysis and Esterification

For the preparation of enantiomerically enriched pyrrolidine carboxylates, including this compound analogues, lipase-catalyzed reactions provide a highly selective and efficient route.

Process Description : Starting from racemic 3,4-trans-disubstituted pyrrolidinone compounds, an enzyme-catalyzed enantioselective hydrolysis is performed to selectively convert one enantiomer, followed by separation steps involving extraction with water-immiscible solvents such as dichloromethane and ethyl acetate. The product is obtained in high enantiomeric excess and yield without the need for chromatographic purification.

Advantages : This method reduces the number of chemical transformations, avoids expensive chromatographic steps, and is scalable for commercial production. It also allows for the preparation of both (3R,4R) and (3S,4S) enantiomers depending on the enzyme used.

Purification Strategy : Separation involves pH adjustment to convert carboxylate salts to carboxylic acids, enabling selective extraction. This approach improves cost-effectiveness and purity.

| Step | Description | Solvents/Conditions |

|---|---|---|

| (a) Enzyme-catalyzed hydrolysis | Selective hydrolysis of racemic pyrrolidinone | Lipase enzyme, aqueous medium |

| (b) Extraction and separation | Use of dichloromethane or chloroform, followed by ethyl acetate | pH adjustment for selective extraction |

| (c) Optional N-protection | Introduction of protecting groups such as tert-butoxycarbonyl (Boc) | Standard carbamate formation methods |

Table 2: Key steps in enzyme-catalyzed preparation of chiral pyrrolidine carboxylates

Summary of Preparation Methods

| Method Type | Key Features | Yield Range (%) | Stereoselectivity | Purification | Scalability |

|---|---|---|---|---|---|

| Rearrangement of 3-substituted coumarins with nitromethane | Simple procedure, stereospecific, affected by substituents | 17 - 62 | High | Column chromatography, recrystallization | Moderate, longer reaction times |

| Multi-component reaction + reduction | Facile synthesis, moderate yield, well-defined stereochemistry | ~43 | Defined stereochemistry | Column chromatography | Laboratory scale |

| Enzyme-catalyzed enantioselective hydrolysis and esterification | High enantiomeric excess, avoids chromatography, cost-effective | High (not specified) | Excellent | Solvent extraction, pH adjustment | High, suitable for commercial production |

Research Findings and Notes

The rearrangement reaction method is stereospecific and influenced by electronic effects of substituents on the coumarin ring. Electron-withdrawing groups facilitate better yields and cleaner reactions.

The multi-component reaction followed by reduction is a reliable method for synthesizing related pyrrolidine carboxylates but may have moderate yields and requires chromatographic purification.

Enzymatic methods provide superior enantioselectivity and process efficiency, especially important for pharmaceutical applications where chirality is critical. The avoidance of chromatographic purification lowers production costs and enhances scalability.

Purification strategies such as fractional extraction exploiting solubility differences and pH-dependent solubility are crucial for isolating high-purity products.

This comprehensive analysis of preparation methods for this compound and related compounds highlights the importance of choosing the appropriate synthetic route based on desired stereochemistry, yield, and scalability. The enzymatic approach stands out for industrial applications, while the rearrangement and multi-component reactions offer valuable synthetic alternatives in research settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate?

- Methodology : A multi-step synthesis involving cyclization and functionalization reactions is typically employed. For example, pyrrolidine derivatives are synthesized via Michael addition or cycloaddition reactions, followed by esterification. Key steps include:

- Use of N-protected intermediates to control regioselectivity.

- Optimization of reaction conditions (e.g., temperature, solvent polarity) to enhance yield.

- Purification via silica gel chromatography or recrystallization .

Q. How can the structural identity of this compound be confirmed?

- Methodology : A combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon environments (e.g., aromatic protons at δ 6.5–7.5 ppm for the 3-hydroxyphenyl group) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 278.1 for C₁₄H₁₇NO₃) .

- X-ray Diffraction : Single-crystal analysis resolves bond lengths and angles (e.g., cyclohexenone ring adopts an envelope conformation in related structures) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction be optimized for resolving this compound’s conformation?

- Methodology :

- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., ethanol/water mixtures) to grow high-quality crystals.

- Data Collection : Employ synchrotron radiation or low-temperature (100 K) settings to minimize thermal motion artifacts.

- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For example, in Ethyl 4-(3-hydroxyphenyl)-hexahydroquinoline derivatives, R factors < 0.05 are achievable .

- Data Table :

| Parameter | Value (Example from ) |

|---|---|

| R factor | 0.040 |

| wR factor | 0.115 |

| Mean C–C bond length | 0.003 Å |

| Hydrogen bonds | N–H⋯O, O–H⋯O |

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Case Study : If NMR suggests a planar pyrrolidine ring but X-ray shows a puckered conformation:

- Analysis : Dynamic effects in solution (NMR timescale) vs. static solid-state (X-ray) structures.

- Validation : Variable-temperature NMR or DFT calculations to compare energy minima .

Q. What strategies improve the compound’s stability during biological assays?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.